molecular formula C14H16O5 B12520225 2-(2,2-Dimethyl-3-oxo-1-phenylpropyl)propanedioic acid

2-(2,2-Dimethyl-3-oxo-1-phenylpropyl)propanedioic acid

Cat. No.: B12520225
M. Wt: 264.27 g/mol
InChI Key: OQMWVIRVFYXWOP-UHFFFAOYSA-N
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Description

2-(2,2-Dimethyl-3-oxo-1-phenylpropyl)propanedioic acid is an organic compound with a complex structure that includes a phenyl group, a ketone, and a propanedioic acid moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Dimethyl-3-oxo-1-phenylpropyl)propanedioic acid typically involves multiple steps. One common method starts with the reaction of a phenyl-substituted ketone with a malonic acid derivative. The reaction conditions often require the use of a strong base, such as sodium ethoxide, to deprotonate the malonic acid derivative, followed by the addition of the ketone. The mixture is then heated to promote the formation of the desired product through a condensation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, continuous flow reactors can be used to maintain optimal reaction conditions and improve yield. Additionally, the use of catalysts and optimized solvents can enhance the reaction efficiency and reduce the production costs.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Dimethyl-3-oxo-1-phenylpropyl)propanedioic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions may use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-(2,2-Dimethyl-3-oxo-1-phenylpropyl)propanedioic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, such as drug development, often involves this compound.

    Industry: It is used in the production of various chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which 2-(2,2-Dimethyl-3-oxo-1-phenylpropyl)propanedioic acid exerts its effects involves interactions with specific molecular targets. For example, the compound may inhibit or activate certain enzymes, affecting metabolic pathways. The phenyl group and ketone moiety play crucial roles in these interactions, influencing the compound’s binding affinity and reactivity.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl propanedioic acid: A simpler analog with similar reactivity but lacking the phenyl group.

    Propanedioic acid, dimethyl ester: Another related compound used in similar applications.

Uniqueness

2-(2,2-Dimethyl-3-oxo-1-phenylpropyl)propanedioic acid is unique due to its combination of a phenyl group and a ketone moiety, which confer distinct reactivity and binding properties. This makes it particularly valuable in research and industrial applications where specific interactions and reactions are required.

Properties

Molecular Formula

C14H16O5

Molecular Weight

264.27 g/mol

IUPAC Name

2-(2,2-dimethyl-3-oxo-1-phenylpropyl)propanedioic acid

InChI

InChI=1S/C14H16O5/c1-14(2,8-15)11(9-6-4-3-5-7-9)10(12(16)17)13(18)19/h3-8,10-11H,1-2H3,(H,16,17)(H,18,19)

InChI Key

OQMWVIRVFYXWOP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C=O)C(C1=CC=CC=C1)C(C(=O)O)C(=O)O

Origin of Product

United States

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